molecular formula C10H8BrClO B1383340 1-(4-Bromophenyl)cyclopropanecarbonyl chloride CAS No. 1239150-67-4

1-(4-Bromophenyl)cyclopropanecarbonyl chloride

Cat. No. B1383340
M. Wt: 259.52 g/mol
InChI Key: MZSAIHZWIHBPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride is C10H8BrClO. The SMILES string representation is N#CC1 (C2=CC=C (Br)C=C2)CC1 .


Physical And Chemical Properties Analysis

1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a solid compound . Its molecular weight is 259.52 g/mol.

Scientific Research Applications

Cyclometalated Complexes for Luminescence and Reactions

Cyclometalated Pd(II) and Ir(III) complexes containing 2-(4-bromophenyl)pyridine showed luminescence under UV irradiation and were applied to coupling reactions, demonstrating their potential in synthesizing complex molecules and materials with specific luminescent properties (Xu et al., 2014).

Chemical Synthesis and Structural Studies

Oxidative Povarov-Type Reactions

Tris(4-bromophenyl)aminium hexachloroantimonate was used to initiate oxidative Povarov-type reactions between glycines and methylenecyclopropanes, leading to the synthesis of chlorinated quinolines, showcasing a method for the synthesis of complex molecules (Yuan et al., 2020).

Investigating Molecular and Crystal Structures

Studies on cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride revealed insights into the influence of substituents on cyclopropane ring geometry, aiding in the understanding of molecular structure and behavior (Boer & Stam, 2010).

Chiral Catalysis in Chemical Reactions

Dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) demonstrated effectiveness as a chiral catalyst for various enantioselective reactions, contributing to the field of stereoselective synthesis (Qin et al., 2011).

Material Science and Analytical Chemistry

MALDI MSI in Drug Distribution Profiling

A dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) was developed to profile the distribution of 4-bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate in rat brain tissue sections, showcasing advancements in analytical methods for drug distribution studies (Goodwin et al., 2010).

properties

IUPAC Name

1-(4-bromophenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSAIHZWIHBPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclopropanecarbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)cyclopropanecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)cyclopropanecarbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)cyclopropanecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)cyclopropanecarbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)cyclopropanecarbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)cyclopropanecarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.